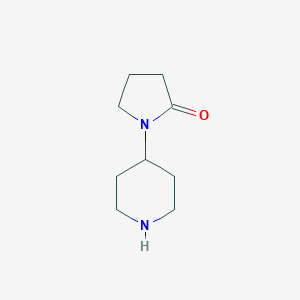

1-(Piperidin-4-yl)pyrrolidin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-piperidin-4-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9-2-1-7-11(9)8-3-5-10-6-4-8/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWNMBJRWFCCOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592714 | |

| Record name | 1-(Piperidin-4-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91596-61-1 | |

| Record name | 1-(Piperidin-4-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidin-4-yl-pyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 1-(Piperidin-4-yl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Piperidin-4-yl)pyrrolidin-2-one is a heterocyclic compound featuring both a piperidine and a pyrrolidinone moiety. These structural motifs are prevalent in medicinal chemistry, suggesting the potential of this molecule as a scaffold in drug discovery.[1][2][3][4] This technical guide provides a comprehensive overview of the core basic properties of 1-(Piperidin-4-yl)pyrrolidin-2-one, including its physicochemical characteristics and potential biological significance. Detailed experimental protocols for determining its fundamental properties are also presented to facilitate further research and development.

Physicochemical Properties

Table 1: Physicochemical Properties of 1-(Piperidin-4-yl)pyrrolidin-2-one and its Hydrochloride Salt

| Property | 1-(Piperidin-4-yl)pyrrolidin-2-one (Free Base) | 1-(Piperidin-4-yl)pyrrolidin-2-one HCl | Data Source |

| Molecular Formula | C₉H₁₆N₂O | C₉H₁₇ClN₂O | Computational |

| Molecular Weight | 168.24 g/mol | 204.70 g/mol | Computational |

| Topological Polar Surface Area (TPSA) | 32.34 Ų | 32.34 Ų | Computational[5] |

| Predicted LogP | -0.2 | 0.7826 | Computational[5] |

| Hydrogen Bond Acceptors | 2 | 2 | Computational[5] |

| Hydrogen Bond Donors | 1 | 1 | Computational[5] |

| Rotatable Bonds | 1 | 1 | Computational[5] |

Basicity and pKa

The basicity of 1-(Piperidin-4-yl)pyrrolidin-2-one is primarily attributed to the nitrogen atom within the piperidine ring. The pyrrolidinone nitrogen is significantly less basic due to the electron-withdrawing effect of the adjacent carbonyl group. The pKa of the piperidine nitrogen is a critical parameter influencing the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Predicted pKa

Due to the presence of the basic piperidine nitrogen, 1-(Piperidin-4-yl)pyrrolidin-2-one is expected to have a pKa in the range typical for secondary amines, likely between 8 and 11. For comparison, the pKa of the conjugate acid of pyrrolidine is 11.27 in water.[6]

Experimental Protocol for pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[7][8][9][10]

Objective: To determine the pKa of 1-(Piperidin-4-yl)pyrrolidin-2-one by monitoring pH changes upon titration with a standardized acid or base.

Materials:

-

1-(Piperidin-4-yl)pyrrolidin-2-one sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

High-purity water (Milli-Q or equivalent)

-

Methanol or other co-solvent (if solubility is low)

-

Calibrated pH meter with a suitable electrode

-

Automatic titrator or burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of 1-(Piperidin-4-yl)pyrrolidin-2-one and dissolve it in a known volume of high-purity water. If the compound's aqueous solubility is limited, a co-solvent like methanol can be used, though this may slightly alter the apparent pKa.[7]

-

Titration Setup: Place the sample solution in a beaker with a stir bar and begin gentle stirring. Immerse the calibrated pH electrode in the solution.

-

Titration: Add the standardized titrant (HCl for a basic substance) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The equivalence point, where the moles of titrant equal the moles of the analyte, will be the steepest point of the curve. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the derivative of the titration curve can be plotted to precisely locate the equivalence point.

Solubility

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.[11][12] The presence of both polar (pyrrolidinone) and nonpolar (piperidine ring) moieties, along with the basic nitrogen, suggests that the solubility of 1-(Piperidin-4-yl)pyrrolidin-2-one will be pH-dependent.

Experimental Protocol for Aqueous Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[13][14][15]

Objective: To determine the equilibrium solubility of 1-(Piperidin-4-yl)pyrrolidin-2-one in an aqueous buffer at a specific temperature.

Materials:

-

1-(Piperidin-4-yl)pyrrolidin-2-one sample

-

Phosphate-buffered saline (PBS) or other relevant aqueous buffer

-

Screw-cap vials or flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical method.

Procedure:

-

Sample Preparation: Add an excess amount of solid 1-(Piperidin-4-yl)pyrrolidin-2-one to a vial containing a known volume of the aqueous buffer. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Tightly seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method or another suitable analytical technique.

-

Solubility Calculation: The solubility is reported as the concentration of the compound in the saturated supernatant (e.g., in µg/mL or µM).

Potential Biological Significance and Drug Discovery Context

The pyrrolidinone and piperidine rings are key structural motifs in a wide array of biologically active compounds.[1][2][3][4][16][17][18][19][20][21]

-

Pyrrolidinone Derivatives: This class of compounds has been investigated for various therapeutic applications, including nootropic, neuroprotective, and antiepileptic effects.[18] The pyrrolidinone scaffold can influence properties such as stability and bioavailability.[16]

-

Piperidine Derivatives: The piperidine ring is a common feature in many pharmaceuticals and natural alkaloids, exhibiting a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and central nervous system effects.[1][2][3][22][23]

Given the presence of these two pharmacologically relevant moieties, 1-(Piperidin-4-yl)pyrrolidin-2-one represents a promising starting point for the development of novel therapeutic agents. Its structure could be a scaffold for targeting a variety of biological receptors and enzymes.

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the initial physicochemical characterization of a novel compound like 1-(Piperidin-4-yl)pyrrolidin-2-one in a drug discovery setting.

Caption: Physicochemical Characterization Workflow.

Hypothetical Signaling Pathway Modulation

While the specific biological targets of 1-(Piperidin-4-yl)pyrrolidin-2-one are unknown, many piperidine-containing compounds act as receptor antagonists or agonists. The following diagram illustrates a hypothetical scenario where such a compound modulates a G-protein coupled receptor (GPCR) signaling pathway.

Caption: Hypothetical GPCR Signaling Pathway.

Conclusion

1-(Piperidin-4-yl)pyrrolidin-2-one is a molecule of interest for drug discovery due to its constituent piperidine and pyrrolidinone scaffolds. This guide has provided an overview of its predicted physicochemical properties and detailed experimental protocols for determining its basicity (pKa) and aqueous solubility. The provided workflows and hypothetical signaling pathway illustrate the context in which this compound would be evaluated in a research and development setting. Further investigation into the biological activities of this and related compounds is warranted to explore their full therapeutic potential.

References

- 1. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unipa.it [iris.unipa.it]

- 5. chemscene.com [chemscene.com]

- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 7. enamine.net [enamine.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. mdpi.com [mdpi.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. img01.pharmablock.com [img01.pharmablock.com]

- 18. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 20. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 23. researchgate.net [researchgate.net]

In-Depth Technical Guide to 1-(Piperidin-4-yl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Piperidin-4-yl)pyrrolidin-2-one is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its structure, featuring both a piperidine and a pyrrolidin-2-one moiety, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its role in the development of therapeutic compounds, particularly those targeting muscarinic acetylcholine receptors.

Chemical Identity and Synonyms

The unambiguous identification of a chemical entity is crucial for research and development. The IUPAC name and common synonyms for 1-(Piperidin-4-yl)pyrrolidin-2-one are provided below, along with its key identifiers.

| Identifier | Value |

| IUPAC Name | 1-(Piperidin-4-yl)pyrrolidin-2-one |

| Synonyms | 1-(4-Piperidinyl)-2-pyrrolidinone |

| CAS Number | 91596-61-1[1] |

Physicochemical Properties

A summary of the key physicochemical properties of 1-(Piperidin-4-yl)pyrrolidin-2-one is presented in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆N₂O | Santa Cruz Biotechnology[1] |

| Molecular Weight | 168.24 g/mol | Santa Cruz Biotechnology[1] |

| Purity | ≥97% | ChemScene[2] |

| Storage Temperature | 4°C | ChemScene[2] |

| SMILES | C1CC(=O)N(C1)C2CCNCC2 | ChemScene[2] |

Synthesis

A plausible synthetic route would involve the N-alkylation of pyrrolidin-2-one with a suitably protected 4-halopiperidine or by reductive amination of pyrrolidin-2-one with piperidin-4-one. The latter is a common and efficient method for forming C-N bonds.

General Experimental Protocol (Reductive Amination):

-

Reaction Setup: To a solution of piperidin-4-one (1 equivalent) and pyrrolidin-2-one (1-1.2 equivalents) in a suitable solvent such as methanol, dichloromethane, or 1,2-dichloroethane, is added a reducing agent.

-

Reducing Agent: A common reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). Acetic acid may be added to catalyze the iminium ion formation.

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours to overnight until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: The reaction mixture is then quenched with an aqueous basic solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-(Piperidin-4-yl)pyrrolidin-2-one.

It is important to note that the piperidine nitrogen may require a protecting group (e.g., Boc, Cbz) during the reaction, which would necessitate an additional deprotection step.

Biological Significance and Applications

1-(Piperidin-4-yl)pyrrolidin-2-one is primarily utilized as a key intermediate in the synthesis of pharmacologically active molecules. A notable application is in the preparation of bicyclic AZA compounds that act as agonists for the muscarinic M1 and/or M4 receptors.[3]

Role as an Intermediate for Muscarinic Receptor Agonists:

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M1 and M4 subtypes are of particular interest for the treatment of various neurological and psychiatric disorders.

-

M1 Receptor: Activation of the M1 receptor is a promising strategy for improving cognitive function in conditions like Alzheimer's disease and schizophrenia.[3]

-

M4 Receptor: M4 receptor agonism is being explored for its potential antipsychotic effects.[3]

1-(Piperidin-4-yl)pyrrolidin-2-one provides a scaffold that can be further elaborated to produce potent and selective M1/M4 agonists. The piperidine and pyrrolidinone rings offer multiple points for chemical modification to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profile.

Illustrative Synthetic Workflow:

The following diagram illustrates a conceptual workflow where 1-(Piperidin-4-yl)pyrrolidin-2-one is used as a starting material for the synthesis of a potential therapeutic agent.

Signaling Pathways

Given its role as an intermediate for muscarinic M1 receptor agonists, understanding the M1 signaling pathway is crucial for drug development professionals. The M1 receptor is coupled to the Gq family of G-proteins. Upon activation by an agonist, it initiates a signaling cascade that leads to various cellular responses.

M1 Muscarinic Receptor Signaling Pathway:

Conclusion

1-(Piperidin-4-yl)pyrrolidin-2-one is a key synthetic intermediate with significant potential in drug discovery and development. Its utility in the synthesis of muscarinic M1/M4 receptor agonists highlights its importance in the quest for novel treatments for central nervous system disorders. This guide provides a foundational understanding of this compound for researchers and scientists in the pharmaceutical industry, encouraging further exploration of its synthetic applications and the biological activities of its derivatives.

References

The Emergence of a Versatile Building Block: A History of 1-(Piperidin-4-yl)pyrrolidin-2-one

For Immediate Release

[City, State] – While not a household name in the pharmaceutical world, the compound 1-(Piperidin-4-yl)pyrrolidin-2-one (CAS No. 91596-61-1) has quietly carved out a significant niche as a versatile intermediate in the synthesis of complex drug candidates. Its "discovery" is not marked by a singular event or a breakthrough therapeutic application of its own, but rather by its gradual emergence as a valuable scaffold in medicinal chemistry, enabling the construction of novel molecules with therapeutic potential.

The history of 1-(Piperidin-4-yl)pyrrolidin-2-one is intrinsically linked to the broader exploration of piperidine and pyrrolidine moieties in drug discovery. Both of these saturated heterocyclic rings are prevalent in a vast array of biologically active compounds and natural products, prized for their ability to introduce three-dimensional complexity and favorable pharmacokinetic properties into drug molecules. The piperidin-4-one scaffold, in particular, has been recognized as a key pharmacophore and a versatile synthetic intermediate for decades, with documented applications in the development of analgesics, antihistamines, and antipsychotics.

The earliest documented syntheses of piperidin-4-one derivatives date back to the early 20th century. However, the specific combination of a piperidin-4-yl group attached to the nitrogen of a pyrrolidin-2-one ring appears to have emerged later, driven by the need for specific structural motifs in targeted drug design programs.

The first documented appearance of 1-(Piperidin-4-yl)pyrrolidin-2-one in the scientific literature is as a commercially available building block. For instance, a patent for "Bicyclic AZA compounds as muscarinic M1 receptor and/or M4 receptor" lists "1-(4-piperidinyl)-2-pyrrolidinone" with the CAS number 91596-61-1 as a starting material.[1] This highlights its primary role: a readily accessible chemical tool for medicinal chemists to elaborate upon.

Synthesis and Chemical Profile

The synthesis of 1-(Piperidin-4-yl)pyrrolidin-2-one is not extensively detailed in publicly available literature, which is common for chemical intermediates that are primarily commercially sourced. However, its structure suggests a straightforward synthetic strategy.

A logical and commonly employed method for the preparation of such N-substituted lactams is the reductive amination of a suitable keto-lactam with an amine, or the alkylation of a lactam with a suitable piperidine derivative.

A plausible synthetic pathway is illustrated below:

Caption: Plausible synthetic route to 1-(Piperidin-4-yl)pyrrolidin-2-one.

This synthetic approach would involve the reaction of a protected 4-aminopiperidine with either γ-butyrolactone under conditions that favor lactam formation or with a 4-halobutyryl chloride followed by intramolecular cyclization. Subsequent deprotection of the piperidine nitrogen would yield the final compound.

Table 1: Physicochemical Properties of 1-(Piperidin-4-yl)pyrrolidin-2-one

| Property | Value |

| CAS Number | 91596-61-1 |

| Molecular Formula | C₉H₁₆N₂O |

| Molecular Weight | 168.24 g/mol |

| Appearance | Solid (typical) |

| Solubility | Soluble in many organic solvents |

Role in Drug Discovery and Development

The significance of 1-(Piperidin-4-yl)pyrrolidin-2-one lies in its utility as a scaffold for creating more elaborate molecules. The piperidine and pyrrolidinone rings offer multiple points for chemical modification, allowing for the fine-tuning of a molecule's properties to achieve desired biological activity and pharmacokinetic profiles.

The general workflow for utilizing such an intermediate in a drug discovery program is outlined below:

Caption: Role of intermediates in a typical drug discovery workflow.

While 1-(Piperidin-4-yl)pyrrolidin-2-one itself is not known to possess significant pharmacological activity, its incorporation into larger molecules has been explored in the context of various therapeutic targets. The piperidine nitrogen provides a key handle for introducing diversity, allowing for the attachment of various aryl, heteroaryl, or alkyl groups to modulate the compound's interaction with biological targets.

Conclusion

The "discovery" of 1-(Piperidin-4-yl)pyrrolidin-2-one is a story of enabling technology rather than a breakthrough therapeutic in its own right. Its history is written in the patents and research articles where it serves as a silent but crucial component in the quest for new medicines. As drug discovery continues to demand novel chemical matter with precisely tuned properties, the importance of such well-defined, versatile building blocks is only set to grow. The story of 1-(Piperidin-4-yl)pyrrolidin-2-one is a testament to the foundational role of synthetic chemistry in the advancement of modern medicine.

References

Potential Biological Activities of 1-(Piperidin-4-yl)pyrrolidin-2-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 1-(Piperidin-4-yl)pyrrolidin-2-one is a heterocyclic molecule featuring a piperidine ring linked to a pyrrolidin-2-one moiety. While direct biological data for this specific molecule remains limited in publicly available literature, its structural components are present in numerous biologically active compounds. The piperidin-4-one and pyrrolidin-2-one scaffolds are recognized pharmacophores, each contributing to a wide array of pharmacological activities. This technical guide consolidates the known biological activities of closely related analogs and derivatives to infer the potential therapeutic applications of 1-(Piperidin-4-yl)pyrrolidin-2-one and to provide a foundation for future research and drug development endeavors.

Core Scaffold and Inferred Biological Potential

The chemical structure of 1-(Piperidin-4-yl)pyrrolidin-2-one combines two key heterocyclic systems. The piperidine ring is a common feature in many central nervous system (CNS) active drugs, while the pyrrolidin-2-one ring is the core structure of the "racetam" class of nootropic agents. This unique combination suggests a potential for a diverse pharmacological profile.

Based on the biological activities of structurally similar compounds, the primary areas of interest for 1-(Piperidin-4-yl)pyrrolidin-2-one and its derivatives include:

-

Antimalarial Activity: Targeting parasitic enzymes.

-

Enzyme Inhibition: Specifically targeting reductases and dehydrogenases.

-

Central Nervous System (CNS) Activity: Modulating neurotransmitter systems.

Antimalarial Activity: Inhibition of Prolyl-tRNA Synthetase

A significant breakthrough in understanding the potential of this scaffold comes from a study on 1-(pyridin-4-yl)pyrrolidin-2-one derivatives , which are close analogs of the topic compound. These derivatives have been identified as a novel class of antimalarial agents with potent activity against Plasmodium falciparum and Plasmodium vivax.[1][2]

Mechanism of Action

The primary target of these compounds is the cytoplasmic prolyl-tRNA synthetase (PRS) of the parasite.[1][2] PRS is a crucial enzyme responsible for charging proline to its cognate tRNA, an essential step in protein synthesis. Inhibition of this enzyme leads to the cessation of protein production and ultimately, parasite death.

Quantitative Data: In Vitro Antimalarial Activity

The following table summarizes the in vitro activity of a representative 1-(pyridin-4-yl)pyrrolidin-2-one derivative against various Plasmodium strains.

| Compound | P. falciparum Strain | IC50 (nM) | Selectivity Index (SI) vs. HEK293 |

| Representative Derivative 1 | Drug-Sensitive | 15 | >50 |

| Chloroquine-Resistant | 20 | >50 | |

| Pyrimethamine-Resistant | 18 | >50 | |

| Representative Derivative 1-S (active enantiomer) | Drug-Sensitive | 10 | >50 |

Data extrapolated from a study on 1-(pyridin-4-yl)pyrrolidin-2-one derivatives.[1]

Experimental Protocol: In Vitro Antimalarial Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against P. falciparum.

Methodology:

-

Parasite Culture: Asexual erythrocytic stages of P. falciparum are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Compound Preparation: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.

-

Assay Plate Preparation: In a 96-well plate, the parasite culture is incubated with the various concentrations of the test compound for 72 hours.

-

Growth Inhibition Measurement: Parasite growth is assessed using a SYBR Green I-based fluorescence assay. SYBR Green I is a fluorescent dye that binds to DNA, and the fluorescence intensity is proportional to the number of parasites.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Signaling Pathway and Experimental Workflow

Enzyme Inhibition: Targeting Aldo-Keto Reductase and 11-β-Hydroxysteroid Dehydrogenase

The 1-(piperidinyl)pyrrolidin-2-one scaffold has also been explored for its potential to inhibit other key enzymes implicated in disease.

a) Aldo-Keto Reductase (AKR1C3) Inhibition

Derivatives of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones have been identified as potent and selective inhibitors of the aldo-keto reductase enzyme AKR1C3.[3][4] AKR1C3 is involved in the biosynthesis of androgens and prostaglandins and is implicated in the progression of certain cancers, such as prostate and breast cancer.

Key Findings:

-

These non-carboxylate inhibitors demonstrate low nanomolar potency against AKR1C3.[4]

-

The sulfonamide linkage and the planarity of the pyrrolidinone ring are critical for activity.[3][4]

b) 11-β-Hydroxysteroid Dehydrogenase 1 (11-β-HSD1) Inhibition

A patent has disclosed piperidinyl substituted pyrrolidinones as inhibitors of 11-β-HSD1.[5][6] This enzyme is responsible for the conversion of inactive cortisone to active cortisol in key metabolic tissues. Inhibition of 11-β-HSD1 is a therapeutic strategy for managing metabolic disorders, including type 2 diabetes and obesity, as well as cognitive disorders.

Experimental Protocol: General Enzyme Inhibition Assay (Conceptual)

Objective: To determine the inhibitory activity of a test compound against a target enzyme.

Methodology:

-

Enzyme and Substrate Preparation: The purified target enzyme and its specific substrate are prepared in an appropriate buffer.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Reaction Monitoring: The rate of product formation or substrate depletion is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).

-

Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the IC50 value.

Potential Central Nervous System (CNS) Applications

The structural similarity of the pyrrolidin-2-one core to nootropic agents like piracetam suggests that 1-(Piperidin-4-yl)pyrrolidin-2-one and its derivatives could possess CNS activity. The piperidine moiety is also a common feature in many CNS-penetrant drugs. While direct evidence is lacking for the title compound, the general classes of piperidin-4-ones and pyrrolidines have been associated with various CNS effects.[7][8]

Potential areas for investigation include:

-

Nootropic Activity: Enhancing cognitive function, memory, and learning.

-

Analgesic Activity: Modulating pain pathways.

-

Anxiolytic and Antidepressant Effects: Interacting with neurotransmitter systems involved in mood regulation.

Conclusion and Future Directions

While direct biological data for 1-(Piperidin-4-yl)pyrrolidin-2-one is not yet extensively documented, the analysis of its structural analogs provides compelling evidence for its potential as a versatile scaffold in drug discovery. The demonstrated antimalarial activity of the closely related 1-(pyridin-4-yl)pyrrolidin-2-one derivatives through the inhibition of PRS presents a promising avenue for the development of novel anti-infective agents. Furthermore, the inhibitory activity of similar scaffolds against AKR1C3 and 11-β-HSD1 highlights the potential for applications in oncology and metabolic diseases.

Future research should focus on the synthesis and systematic biological evaluation of 1-(Piperidin-4-yl)pyrrolidin-2-one and a library of its derivatives. Key steps should include:

-

In Vitro Screening: Broad screening against a panel of parasitic targets, enzymes, and CNS receptors to identify primary biological activities.

-

Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity.

-

In Vivo Efficacy and Pharmacokinetic Studies: To evaluate the therapeutic potential in relevant animal models.

The unique combination of the piperidine and pyrrolidin-2-one moieties in 1-(Piperidin-4-yl)pyrrolidin-2-one warrants further investigation and holds promise for the discovery of novel therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP2049513B1 - Piperidinyl substituted pyrrolidinones as inhibitors of 11-beta-hydroxysteroid dehydrogenase 1 - Google Patents [patents.google.com]

- 6. EP2049513B1 - Piperidinyl substituted pyrrolidinones as inhibitors of 11-beta-hydroxysteroid dehydrogenase 1 - Google Patents [patents.google.com]

- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Piperidin-4-yl)pyrrolidin-2-one Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Piperidin-4-yl)pyrrolidin-2-one derivatives and their analogues, a class of heterocyclic compounds with significant therapeutic potential. This document details their synthesis, structure-activity relationships (SAR), and pharmacological properties, with a particular focus on their roles as inhibitors of acetylcholinesterase (AChE) for the treatment of Alzheimer's disease and aldo-keto reductase family 1 member C3 (AKR1C3) for applications in oncology. This guide includes detailed experimental protocols for the synthesis and evaluation of these compounds, presents quantitative biological data in structured tables for comparative analysis, and utilizes visualizations of key signaling pathways and experimental workflows to facilitate understanding.

Introduction

The 1-(Piperidin-4-yl)pyrrolidin-2-one scaffold represents a versatile platform in medicinal chemistry, demonstrating a wide range of biological activities. The inherent structural features of this core, combining a piperidine and a pyrrolidin-2-one moiety, allow for diverse substitutions, leading to the modulation of their pharmacological profiles. These derivatives have garnered significant attention for their potential in treating central nervous system (CNS) disorders, cancers, and microbial infections. This guide will delve into the technical aspects of these compounds, providing researchers and drug development professionals with a detailed resource to support further investigation and development.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of 1-(Piperidin-4-yl)pyrrolidin-2-one derivatives often involves multi-step reaction sequences. A common strategy is the Mannich reaction, involving the condensation of an appropriate ketone, aldehyde, and ammonium acetate to form the piperidin-4-one core, which is then further modified.[1][2] Another key synthetic step involves the N-alkylation or N-arylation of the piperidine nitrogen and modifications at the pyrrolidinone ring.

Structure-activity relationship studies have revealed key insights into the pharmacophoric requirements for different biological targets:

-

Acetylcholinesterase (AChE) Inhibition: For AChE inhibition, the piperidine nitrogen is often substituted with a benzyl or a substituted benzyl group, mimicking the interaction of donepezil with the enzyme's active site. The pyrrolidin-2-one moiety and substitutions on the piperidine ring play a crucial role in optimizing binding affinity and selectivity.[3][4]

-

Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition: In the case of AKR1C3 inhibitors, a key feature is often a sulfonamide group attached to a phenyl ring, which in turn is linked to the pyrrolidin-2-one. The nature and position of substituents on the piperidine and phenyl rings significantly influence potency and selectivity against other AKR1C isoforms.[5]

Pharmacological Properties and Therapeutic Applications

Acetylcholinesterase Inhibition for Alzheimer's Disease

A significant application of 1-(Piperidin-4-yl)pyrrolidin-2-one derivatives is in the development of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission which is impaired in Alzheimer's patients.[6][7] Several derivatives have shown potent AChE inhibitory activity, with some exhibiting dual binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition for Cancer Therapy

AKR1C3 is an enzyme implicated in the biosynthesis of active androgens and in prostaglandin metabolism, playing a crucial role in the progression of castration-resistant prostate cancer (CRPC) and other hormone-dependent cancers.[8][9] 1-(Piperidin-4-yl)pyrrolidin-2-one analogues, particularly those bearing a sulfonamide moiety, have emerged as potent and selective inhibitors of AKR1C3.[5] By blocking AKR1C3, these compounds can inhibit the production of testosterone and dihydrotestosterone within the tumor microenvironment, thereby suppressing androgen receptor signaling and tumor growth.

Other Potential Applications

Derivatives of the 1-(Piperidin-4-yl)pyrrolidin-2-one scaffold have also been investigated for other therapeutic applications, including:

-

Antimicrobial activity: Some analogues have demonstrated activity against various bacterial and fungal strains.[2]

-

Analgesic activity: Certain derivatives have shown potential as analgesic agents.

Data Presentation

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of 1-(Piperidin-4-yl)pyrrolidin-2-one Derivatives

| Compound ID | Structure | AChE IC50 (µM) | Reference |

| 14a | 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | Predicted to be in the lower micromolar range | [3][4] |

| 14d | 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one | Predicted to be in the lower micromolar range | [3][4] |

| Generic | N-methylpyrrolidine derivatives | 87-480 | [10] |

Note: Specific IC50 values for some compounds were predicted through in silico studies and not experimentally determined in the cited literature.

Table 2: Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitory Activity of 1-(Piperidin-4-yl)pyrrolidin-2-one Analogues

| Compound ID | Structure | AKR1C3 IC50 (nM) | AKR1C2 IC50 (nM) | Selectivity (AKR1C2/AKR1C3) | Reference |

| SN33638 | N-(4-(2-oxopyrrolidin-1-yl)phenyl)piperidine-1-sulfonamide | 13 | >10000 | >769 | [5] |

| Compound 1 | 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one | 27000 | >30000 | >1.1 | [11] |

| Compound 2 | 1-(4-(morpholinosulfonyl)phenyl)pyrrolidin-2-one | 11000 | >30000 | >2.7 | [11] |

| Compound 7 | 4-phenylpyrrolidine-2one analog of 1,2,3,4-tetrahydroisoquinoline | 42-52 | Not Reported | Not Reported | [5] |

Experimental Protocols

General Synthesis of 1-(Piperidin-4-yl)pyrrolidin-2-one Derivatives

The following is a representative, synthesized protocol for the preparation of a 1-(piperidin-4-yl)pyrrolidin-2-one derivative, based on common synthetic strategies reported in the literature.[1][2]

Step 1: Synthesis of 2,6-diaryl-3-methyl-4-piperidone

-

Dissolve dry ammonium acetate (0.1 moles) in 50 mL of ethanol.

-

Add the desired substituted aromatic aldehyde (0.1 moles), benzaldehyde (0.1 moles), and ethyl methyl ketone (0.1 moles) to the solution.

-

Heat the mixture to boiling and then allow it to stand at room temperature overnight.

-

Add 30 mL of concentrated HCl to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration and wash with a mixture of ethanol and ether (1:5).

-

Suspend the hydrochloride salt in acetone and treat with strong liquid ammonia to obtain the free base.

-

Recrystallize the crude product from ethanol to yield the purified 2,6-diaryl-3-methyl-4-piperidone.

-

Characterize the product using IR and 1H NMR spectroscopy.[2]

Step 2: Further Derivatization (Example: Synthesis of Thiosemicarbazone derivative)

-

Condense the synthesized piperidin-4-one (1 equivalent) with thiosemicarbazide (1 equivalent) in ethanol in the presence of a catalytic amount of concentrated HCl.

-

Reflux the mixture for an appropriate time until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Recrystallize the product from a suitable solvent to obtain the purified thiosemicarbazone derivative.

-

Characterize the final product by IR, 1H NMR, and mass spectrometry.[2]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for determining AChE activity.

Materials:

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Acetylcholinesterase (AChE) enzyme solution.

-

Phosphate buffer (pH 8.0).

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate and a microplate reader.

Procedure:

-

In a 96-well plate, prepare the following reaction mixtures:

-

Blank: Buffer, DTNB, and ATCI.

-

Control (100% activity): Buffer, AChE, DTNB, and solvent.

-

Test: Buffer, AChE, DTNB, and test compound at various concentrations.

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the substrate (ATCI) to all wells.

-

Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5-10 minutes) using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition Assay

This is a general protocol for determining the inhibitory activity of compounds against AKR1C3.

Materials:

-

Recombinant human AKR1C3 enzyme.

-

NADPH as a cofactor.

-

A suitable substrate for AKR1C3 (e.g., 9,10-phenanthrenequinone or androstenedione).

-

Phosphate buffer (pH 7.4).

-

Test compounds (inhibitors) dissolved in DMSO.

-

96-well UV-transparent microplate and a spectrophotometer.

Procedure:

-

In a 96-well plate, add the buffer, NADPH, and the test compound at various concentrations.

-

Add the AKR1C3 enzyme solution to each well and pre-incubate for a defined period at a controlled temperature.

-

Initiate the reaction by adding the substrate.

-

Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to a control reaction without the inhibitor.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]

Mandatory Visualizations

Figure 1: Cholinergic signaling pathway and the mechanism of action of acetylcholinesterase inhibitors.

Figure 2: AKR1C3-mediated androgen biosynthesis and its inhibition.

Figure 3: General experimental workflow for the evaluation of novel inhibitors.

Conclusion

The 1-(Piperidin-4-yl)pyrrolidin-2-one scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors of important therapeutic targets. The versatility of this chemical framework allows for the fine-tuning of pharmacological properties through systematic structural modifications. The derivatives discussed in this guide, particularly the acetylcholinesterase and AKR1C3 inhibitors, highlight the potential of this compound class in addressing significant unmet medical needs in neurodegenerative diseases and oncology. Further research, focusing on optimizing pharmacokinetic and pharmacodynamic properties, is warranted to translate these promising preclinical findings into clinically effective therapeutics. This technical guide serves as a foundational resource to aid researchers in this endeavor.

References

- 1. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of acetylcholinesterase by caffeine, anabasine, methyl pyrrolidine and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Physicochemical Characterization of 1-(Piperidin-4-yl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Piperidin-4-yl)pyrrolidin-2-one and the detailed experimental protocols required for their determination. Understanding these characteristics is fundamental for drug discovery and development, influencing formulation, pharmacokinetics (absorption, distribution, metabolism, and excretion), and pharmacodynamics.

Compound Profile: 1-(Piperidin-4-yl)pyrrolidin-2-one

1-(Piperidin-4-yl)pyrrolidin-2-one is a small molecule featuring a piperidine ring linked to a pyrrolidin-2-one (a lactam) moiety. This structure suggests potential for hydrogen bonding and a degree of polarity. Precise, experimentally determined physicochemical data for this specific compound are not widely published. Therefore, this guide focuses on the essential methodologies for its characterization, supplemented with computed values for related structures where available.

The following table summarizes the key physicochemical parameters for 1-(Piperidin-4-yl)pyrrolidin-2-one. Note that most values are predicted or based on structurally similar compounds and should be confirmed experimentally.

| Property | Value / Predicted Value | Data Source |

| Molecular Formula | C₁₀H₁₈N₂O | - |

| Molecular Weight | 182.26 g/mol | Computed[1] |

| Melting Point (mp) | To be determined experimentally | - |

| Boiling Point (bp) | To be determined experimentally | - |

| Aqueous Solubility | To be determined experimentally | - |

| pKa | To be determined experimentally | - |

| logP (Octanol/Water) | ~ 0.2 | Computed (for isomer)[1] |

Experimental Protocols for Physicochemical Characterization

Detailed and standardized protocols are crucial for obtaining reliable and reproducible data. The following sections outline the recommended experimental methods for determining the core physicochemical properties of 1-(Piperidin-4-yl)pyrrolidin-2-one.

The melting point provides an indication of purity; pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.

-

Principle: A small, powdered sample is heated at a controlled rate in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is recorded.[2]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar digital device), capillary tubes (sealed at one end), thermometer.[3]

-

Procedure:

-

Sample Preparation: Ensure the compound is completely dry and finely powdered. Introduce a small amount into the open end of a capillary tube and tap gently to create a compact column of 2-3 mm at the bottom.[4]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Initial Determination: Heat the sample rapidly to obtain an approximate melting point.[5]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[4] Prepare a new sample and heat, reducing the rate to 1-2°C per minute when the temperature is about 15°C below the expected melting point.[4]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

-

Replication: Perform the measurement in triplicate to ensure reproducibility.[4]

-

This method is suitable for small quantities of liquid compounds.

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This is observed when a rapid and continuous stream of bubbles emerges from an inverted capillary tube submerged in the heated liquid.[6][7]

-

Apparatus: Small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating apparatus (Thiele tube or melting point apparatus).[7]

-

Procedure:

-

Sample Preparation: Place a small amount (approx. 0.2-0.5 mL) of the liquid into the small test tube.[8]

-

Capillary Insertion: Place the capillary tube, open end down, into the liquid.[9]

-

Heating: Attach the test tube to a thermometer and place the assembly in a heating bath. Heat the sample slowly (approx. 2°C per minute).[8]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tip.

-

Data Recording: Note the temperature when a rapid and continuous stream of bubbles is observed. Turn off the heat and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[6]

-

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10]

-

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.[11]

-

Apparatus: Vials with screw caps, orbital shaker with temperature control, centrifuge or filtration unit (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

-

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer (e.g., PBS, pH 7.4). The amount should be sufficient to ensure a solid phase remains at equilibrium.[12]

-

Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[12]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or by filtering the supernatant through a suitable filter (e.g., 0.22 µm PVDF). This step is critical to avoid contamination from solid particles.[11]

-

Quantification: Aspirate a precise volume of the clear supernatant, dilute it with a suitable solvent if necessary, and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS against a standard curve.[13]

-

Replication: The experiment should be performed in triplicate.

-

The pKa is a measure of the strength of an acid or base and is critical for predicting the ionization state of a compound at a given pH.[14]

-

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting pH vs. titrant volume curve.[15][16]

-

Apparatus: Calibrated pH meter and electrode, automatic titrator or burette, magnetic stirrer, titration vessel.[14][15]

-

Procedure:

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[15] Maintain a constant ionic strength using an electrolyte like KCl (e.g., 0.15 M).[15]

-

Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[15]

-

Titration: Place the solution in the titration vessel and immerse the pH electrode. If titrating a base, make the solution acidic (e.g., pH 1.8-2.0) with a standard acid (e.g., 0.1 M HCl).[16] Titrate the solution by adding small, precise increments of a standard base (e.g., 0.1 M NaOH), recording the pH after each addition until the pH stabilizes in the alkaline range (e.g., pH 12).[16]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is found at the inflection point of the titration curve.[14]

-

Replication: Perform at least three titrations to ensure reliability.[15]

-

LogP is the measure of a compound's lipophilicity, which influences its ability to cross biological membranes.[17]

-

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer like PBS pH 7.4 for ionizable compounds, which yields logD). The ratio of the compound's concentration in the two phases at equilibrium is determined.[18][19] The logP is the logarithm of this ratio.[19]

-

Apparatus: Vials with screw caps, orbital shaker, centrifuge, analytical instrument for quantification (HPLC-UV, LC-MS).

-

Procedure:

-

Phase Saturation: Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[18]

-

Partitioning: Add a known amount of the compound (often from a DMSO stock solution) to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.[18]

-

Equilibration: Seal the vial and shake gently for a sufficient time (e.g., 1-2 hours) to reach partitioning equilibrium.[20]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.[20]

-

Quantification: Carefully remove an aliquot from each phase. Measure the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a suitable analytical method.

-

Calculation: Calculate the partition coefficient (P or D) using the formula: P = C_oct / C_aq. The final value is expressed as logP (or logD).[18]

-

Visualized Workflows and Concepts

The following diagrams illustrate key experimental workflows and concepts relevant to the physicochemical characterization of 1-(Piperidin-4-yl)pyrrolidin-2-one.

References

- 1. Piperidin-4-yl(pyrrolidin-1-yl)methanone | C10H18N2O | CID 1520212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. westlab.com [westlab.com]

- 3. thinksrs.com [thinksrs.com]

- 4. jk-sci.com [jk-sci.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chemconnections.org [chemconnections.org]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. enamine.net [enamine.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. LogP / LogD shake-flask method [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of Action of 1-(Piperidin-4-yl)pyrrolidin-2-one: A Theoretical Exploration

Abstract

1-(Piperidin-4-yl)pyrrolidin-2-one is a novel chemical entity whose specific mechanism of action has not yet been elucidated in publicly available scientific literature. This technical whitepaper synthesizes information from studies on structurally related compounds containing piperidine and pyrrolidone moieties to propose several plausible, albeit hypothetical, mechanisms of action. These theoretical pathways include potential activities as a central nervous system (CNS) depressant, an anticonvulsant, and a modulator of the sigma-1 receptor. This document is intended to guide future research by providing a theoretical framework, summarizing quantitative data from analogous compounds, and detailing relevant experimental protocols for empirical validation. It is crucial to emphasize that the mechanisms described herein are speculative and require direct experimental evidence to be substantiated.

Introduction

The piperidine and pyrrolidone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Piperidine-4-one derivatives, for instance, have demonstrated a vast pharmacological landscape, with activities ranging from anticancer and antimicrobial to analgesic and CNS depressant effects.[1][2][3][4][5] Similarly, the pyrrolidone ring is a key component of various pharmaceuticals, with some derivatives exhibiting anticonvulsant properties through modulation of ion channels and neurotransmitter systems.[6][7] The unique combination of these two pharmacophores in 1-(Piperidin-4-yl)pyrrolidin-2-one suggests a potential for novel pharmacological activity, warranting a theoretical exploration of its possible mechanisms of action.

Postulated Mechanisms of Action

Given the absence of direct studies on 1-(Piperidin-4-yl)pyrrolidin-2-one, we can infer potential mechanisms by examining the established activities of its constituent chemical moieties.

Central Nervous System Depressant and Anticonvulsant Activity

One of the most prominent activities of pyrrolidone derivatives is their effect on the central nervous system, particularly as anticonvulsants.[6] This activity is often mediated through the modulation of ion channels or enhancement of inhibitory neurotransmission.

Hypothetical Signaling Pathway: Modulation of GABAergic Neurotransmission and Calcium Channel Inhibition

A plausible mechanism for the potential anticonvulsant activity of 1-(Piperidin-4-yl)pyrrolidin-2-one could involve the enhancement of GABAergic inhibition and the blockade of T-type calcium channels. In this model, the compound could act at GABA-A receptors, potentiating the effect of the inhibitory neurotransmitter GABA, leading to neuronal hyperpolarization and reduced excitability. Concurrently, it might block T-type calcium channels, which are known to be involved in the generation of absence seizures.

Hypothetical anticonvulsant mechanism of 1-(Piperidin-4-yl)pyrrolidin-2-one.

Quantitative Data from Structurally Related Compounds

While no direct binding affinities for 1-(Piperidin-4-yl)pyrrolidin-2-one are available, data from other pyrrolidone and piperidine derivatives with anticonvulsant or CNS-active properties can provide a benchmark for potential potency.

| Compound Class | Target | Parameter | Value | Reference |

| Pyrrolidone Derivatives | T-type Calcium Channels | IC50 | Varies | [6] |

| Piperidine Derivatives | 5-HT2A Receptor | pKi | 9.3 - 9.7 | [8] |

Sigma-1 Receptor Modulation

Several piperidine-containing compounds have been identified as potent modulators of the sigma-1 receptor, an intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders.[9][10][11]

Hypothetical Signaling Pathway: Sigma-1 Receptor Agonism

As a hypothetical sigma-1 receptor agonist, 1-(Piperidin-4-yl)pyrrolidin-2-one could bind to the receptor at the endoplasmic reticulum, leading to its dissociation from the binding immunoglobulin protein (BiP) and subsequent translocation. This could, in turn, modulate various downstream effectors, including ion channels (such as K+ channels) and signaling pathways involved in cellular stress responses and neuroplasticity.

Hypothetical sigma-1 receptor agonism by 1-(Piperidin-4-yl)pyrrolidin-2-one.

Quantitative Data from Structurally Related Compounds

The binding affinities of known piperidine-based sigma-1 receptor ligands can serve as a reference for the potential affinity of 1-(Piperidin-4-yl)pyrrolidin-2-one.

| Compound | Target | Parameter | Value (nM) | Reference |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 Receptor | Ki | 3.2 | [9] |

| Haloperidol | Sigma-1 Receptor | Ki | 2.5 | [9] |

| 2-[125I]BP | Sigma-1 & Sigma-2 Receptors | Ki | 1.6 | [11] |

Experimental Protocols for Elucidating the Mechanism of Action

To validate the aforementioned hypothetical mechanisms, a series of in vitro and in vivo experiments would be necessary.

Radioligand Binding Assays

Objective: To determine the binding affinity of 1-(Piperidin-4-yl)pyrrolidin-2-one to a panel of receptors and ion channels, including GABA-A receptors, T-type calcium channels, and sigma-1 receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target of interest.

-

Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]muscimol for GABA-A, [3H]pentazocine for sigma-1) and varying concentrations of the test compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To assess the functional activity of the compound at its identified targets (e.g., agonist, antagonist, inverse agonist).

Methodology (for GABA-A receptor modulation):

-

Cell Culture: Use cells stably expressing GABA-A receptors (e.g., HEK293 cells).

-

Electrophysiology: Perform whole-cell patch-clamp recordings to measure GABA-evoked currents.

-

Compound Application: Apply GABA in the absence and presence of varying concentrations of 1-(Piperidin-4-yl)pyrrolidin-2-one.

-

Data Analysis: Determine the effect of the compound on the amplitude and kinetics of the GABA-induced currents to classify it as a positive or negative allosteric modulator.

In Vivo Behavioral Models

Objective: To evaluate the in vivo effects of the compound consistent with its proposed mechanism of action.

Methodology (for anticonvulsant activity):

-

Animal Model: Use established rodent models of epilepsy, such as the pentylenetetrazol (PTZ)-induced seizure model or the maximal electroshock (MES) test.

-

Drug Administration: Administer 1-(Piperidin-4-yl)pyrrolidin-2-one at various doses via an appropriate route (e.g., intraperitoneal, oral).

-

Behavioral Assessment: Observe and score seizure activity (e.g., latency to first seizure, seizure severity).

-

Data Analysis: Compare the seizure parameters between vehicle- and drug-treated groups to determine the anticonvulsant efficacy.

Conclusion

While the precise mechanism of action of 1-(Piperidin-4-yl)pyrrolidin-2-one remains to be determined, this whitepaper provides a theoretical framework based on the known pharmacology of its constituent piperidine and pyrrolidone moieties. The proposed hypotheses of CNS depressant/anticonvulsant activity and sigma-1 receptor modulation offer tangible starting points for future research. The outlined experimental protocols provide a clear path for the empirical validation of these theories. Ultimately, direct experimental investigation is essential to unravel the true pharmacological profile of this intriguing compound and to assess its potential therapeutic utility.

References

- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnrjournal.com [pnrjournal.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

One-Pot Synthesis of Pyrrolidin-2-ones and Piperidines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of pyrrolidin-2-ones and piperidines. These nitrogen-containing heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. One-pot synthetic strategies offer considerable advantages over classical multi-step approaches by improving operational simplicity, reducing waste, and increasing overall efficiency.

Application Notes

The pyrrolidin-2-one and piperidine moieties are core structures in numerous FDA-approved drugs and natural products, exhibiting a broad spectrum of pharmacological activities.[1]

Pyrrolidin-2-ones , also known as γ-lactams, are found in various pharmaceuticals and natural products. For instance, cotinine, a metabolite of nicotine, features this five-membered lactam ring.[2] Synthetic derivatives of pyrrolidin-2-one have been investigated for their potential as antimicrobial and antibacterial agents.

Piperidines are ubiquitous in medicinal chemistry, present in drugs with applications as anticancer, anti-Alzheimer's, antimicrobial, and analgesic agents.[1] Their diverse biological functions arise from their ability to interact with various biological targets, including G-protein coupled receptors, ion channels, and enzymes. For example, many piperidine-containing compounds have been developed as kinase inhibitors for cancer therapy, where they can block signaling pathways responsible for cell proliferation and survival.[1]

The synthetic methods detailed below provide access to a variety of substituted pyrrolidin-2-ones and piperidines, facilitating the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Experimental Protocols and Data

I. One-Pot Synthesis of Pyrrolidin-2-ones

This method provides a straightforward route to pharmacologically relevant 1,5-substituted pyrrolidin-2-ones. The reaction proceeds via a Lewis acid-catalyzed ring-opening of a donor-acceptor (D-A) cyclopropane with a primary amine, followed by in-situ lactamization and dealkoxycarbonylation.[3]

Experimental Protocol:

-

In a reaction vessel, dissolve the donor-acceptor cyclopropane (1.0 equiv) and the primary amine (e.g., aniline or benzylamine, 1.0-1.2 equiv) in a suitable anhydrous solvent (e.g., toluene or CH2Cl2).

-

Add a Lewis acid catalyst (e.g., Sc(OTf)3, 10 mol%) to the solution.

-

Stir the reaction mixture at the appropriate temperature (e.g., 80-110 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add a base (e.g., DBU, 1.5 equiv) to facilitate lactamization and dealkoxycarbonylation.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the desired 1,5-substituted pyrrolidin-2-one.[3]

Quantitative Data Summary:

| Entry | Cyclopropane Substituent | Amine | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-phenyl | Aniline | Sc(OTf)3 | Toluene | 110 | 2 | 85 | [3] |

| 2 | 2-(4-methoxyphenyl) | Benzylamine | Sc(OTf)3 | Toluene | 110 | 3 | 82 | [3] |

| 3 | 2-(3,4,5-trimethoxyphenyl) | 2-fluoroaniline | Sc(OTf)3 | Toluene | 80 | 1.5 | 79 | [3] |

This environmentally friendly method utilizes ultrasound irradiation to promote the one-pot, three-component reaction of anilines, aldehydes, and diethyl acetylenedicarboxylate, using citric acid as a green catalyst in ethanol.[2]

Experimental Protocol:

-

In a suitable vessel, mix aniline (1.0 equiv), an aldehyde (1.0 equiv), and diethyl acetylenedicarboxylate (1.0 equiv) in ethanol.

-

Add citric acid (20 mol%) to the mixture.

-

Subject the reaction mixture to ultrasound irradiation at a specified frequency and power at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the substituted 3-pyrrolin-2-one.[2]

Quantitative Data Summary:

| Entry | Aniline Substituent | Aldehyde | Time (min) | Yield (%) | Reference |

| 1 | H | 4-Chlorobenzaldehyde | 20 | 95 | [2] |

| 2 | 4-Methyl | 4-Chlorobenzaldehyde | 25 | 92 | [2] |

| 3 | 4-Methoxy | 4-Chlorobenzaldehyde | 30 | 90 | [2] |

| 4 | H | 4-Nitrobenzaldehyde | 25 | 94 | [2] |

| 5 | H | 2-Chlorobenzaldehyde | 30 | 88 | [2] |

II. One-Pot Synthesis of Piperidines

This protocol describes a one-pot synthesis of 2,6-disubstituted nonsymmetrical piperid-4-ones via a four-component condensation reaction, allowing for the generation of significant molecular complexity in a single step.[1]

Experimental Protocol:

-

To a solution of a tosyl imine (1.0 equiv) in methanol (MeOH), add titanium tetrachloride (TiCl4) at a controlled temperature.

-

Add diketene (1.2 equiv) to the reaction mixture.

-

After consumption of the starting materials (monitored by TLC), introduce an aldehyde (1.0 equiv) to the flask.

-

Stir the reaction until completion.

-

The resulting mixture of cis/trans-diastereomers can be converted to a single 2,6-cis-diastereomer through epimerization with potassium carbonate (K2CO3).

-

Purify the crude product by flash column chromatography to yield the desired functionalized piperid-4-one.[1]

Quantitative Data Summary:

| Entry | Tosyl Imine | Aldehyde | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |

| 1 | N-Tosylbenzaldimine | Benzaldehyde | 1:1 | 75 | [1] |

| 2 | N-Tosylbenzaldimine | 4-Chlorobenzaldehyde | 1:1.2 | 72 | [1] |

| 3 | N-Tosyl-4-methoxybenzaldimine | Benzaldehyde | 1.1:1 | 78 | [1] |

This method provides a facile tandem protocol to construct N-substituted piperidines and pyrrolidines through amide activation, reduction, and intramolecular nucleophilic substitution in a one-pot reaction under mild conditions without the use of metal catalysts.[4][5]

Experimental Protocol:

-

In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the secondary halogenated amide (1.0 equiv) in anhydrous dichloromethane (CH2Cl2).

-

Add 2-fluoropyridine (1.2 equiv) to the solution.

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Add trifluoromethanesulfonic anhydride (Tf2O, 1.1 equiv) dropwise and stir for 30 minutes.

-

Add methanol (MeOH) followed by sodium borohydride (NaBH4, 2.0 equiv).

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain the N-substituted piperidine.[4]

Quantitative Data Summary:

| Entry | Halogenated Amide | Product | Yield (%) | Reference |

| 1 | N-benzyl-5-bromopentanamide | N-benzylpiperidine | 85 | [4][5] |

| 2 | N-phenethyl-5-bromopentanamide | N-phenethylpiperidine | 82 | [4][5] |

| 3 | N-benzyl-4-bromobutanamide | N-benzylpyrrolidine | 88 | [4][5] |

Visualizations

Experimental Workflows

Caption: Workflow for the one-pot synthesis of 1,5-substituted pyrrolidin-2-ones.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]

- 3. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for 1-(Piperidin-4-yl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Piperidin-4-yl)pyrrolidin-2-one is a heterocyclic compound featuring both a piperidine and a pyrrolidinone moiety. These structural motifs are prevalent in a wide range of biologically active compounds, suggesting potential applications in drug discovery. The pyrrolidinone ring is a core component in various pharmaceuticals, while the piperidine scaffold is known to interact with numerous biological targets, particularly within the central nervous system (CNS). This document provides a representative experimental protocol for the synthesis of 1-(Piperidin-4-yl)pyrrolidin-2-one and discusses the potential biological significance of this compound based on the activities of structurally related molecules.

Introduction